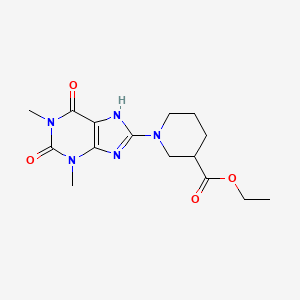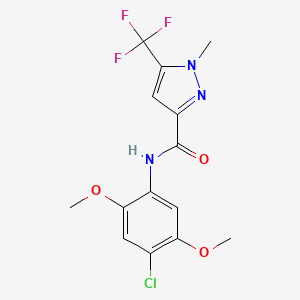![molecular formula C17H21NO3S B4480445 2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4480445.png)
2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE
Overview
Description
2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with methyl groups and a sulfonamide group, which is further connected to a phenyl ring with a propan-2-yloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the sulfonation of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine, such as 3-(propan-2-yloxy)aniline, under basic conditions.
Substitution Reactions: The reaction is carried out in the presence of a base like triethylamine or pyridine to facilitate the nucleophilic substitution reaction, leading to the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2,5-dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.
Reduction: Formation of 2,5-dimethyl-N-[3-(propan-2-yloxy)phenyl]benzene-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
2,5-DIMETHYL-N-[3-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of the propan-2-yloxy group. These structural features may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
2,5-dimethyl-N-(3-propan-2-yloxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)21-16-7-5-6-15(11-16)18-22(19,20)17-10-13(3)8-9-14(17)4/h5-12,18H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNOCATXIDYHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-{[6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B4480368.png)
![methyl 3-(benzylamino)-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B4480371.png)
![1-(ethylsulfonyl)-N-[1-(4-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4480388.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4480391.png)
![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4480393.png)
![3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B4480398.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B4480405.png)
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B4480414.png)
![N-[(3,5-dimethyl-1-piperidinyl)carbonyl]methionine](/img/structure/B4480418.png)
![Methyl 2-[(2-methyl-1,3-oxazole-4-carbonyl)amino]benzoate](/img/structure/B4480430.png)
![N-(3-chloro-4-methylphenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B4480438.png)


![4-METHYL-6-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4480463.png)
